
Amyloid b-Protein (29-40)
Vue d'ensemble
Description
Amyloid b-Protein (29-40) is a peptide fragment derived from the larger amyloid precursor protein. This specific fragment is composed of amino acids 29 to 40 and is known for its role in the formation of amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer’s disease. The aggregation of amyloid b-protein fragments is a hallmark of these diseases, leading to the formation of insoluble fibrils that deposit in the brain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Amyloid b-Protein (29-40) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using activating reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Industrial Production Methods: Industrial production of Amyloid b-Protein (29-40) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography, ensuring the peptide’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Amyloid b-Protein (29-40) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted to study the effects on aggregation and toxicity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in buffered solutions.
Substitution: Site-directed mutagenesis using specific reagents like N,N’-diisopropylcarbodiimide.
Major Products Formed:
Oxidation: Formation of disulfide-linked dimers or higher-order oligomers.
Reduction: Monomeric peptide forms.
Substitution: Peptide variants with altered amino acid sequences.
Applications De Recherche Scientifique
Biological Role in Alzheimer's Disease
Aβ peptides, particularly Aβ(40) and Aβ(42), are known to aggregate and form plaques in the brains of individuals with Alzheimer's disease. While Aβ(40) is the predominant form produced, Aβ(42) is more amyloidogenic and correlates with earlier stages of AD pathology . The shorter fragment Aβ(29-40) is less studied but may play a role in modulating the aggregation process and influencing the neurotoxic effects associated with longer Aβ peptides.
Mechanisms of Toxicity
Research indicates that shorter Aβ fragments, including Aβ(29-40), can influence the aggregation dynamics of longer peptides. These fragments may act as inhibitors or facilitators of fibril formation, affecting neuronal health and function. Studies have shown that certain truncated forms of Aβ can be neurotoxic, leading to synaptic dysfunction and cell death .
Therapeutic Potential
Given its role in AD, Aβ(29-40) has been investigated for potential therapeutic applications. Understanding how this peptide interacts with other forms of Aβ could lead to novel treatment strategies aimed at reducing plaque formation or mitigating neurotoxicity.
Drug Development
The development of drugs targeting specific Aβ fragments has been a focus in AD research. Compounds that selectively inhibit the formation of pathogenic forms like Aβ(42) without affecting the overall production of Aβ could provide therapeutic benefits . Research into the effects of various protease inhibitors on Aβ processing has indicated that selective targeting may be feasible, potentially leading to new pharmacological approaches.
Case Studies
Several studies have explored the implications of Aβ(29-40) in both basic research and clinical settings:
Mécanisme D'action
Amyloid b-Protein (29-40) exerts its effects through the formation of beta-sheet-rich fibrils. These fibrils disrupt cellular function by interfering with membrane integrity, leading to cell death. The peptide interacts with various molecular targets, including cell surface receptors and intracellular proteins, triggering pathways that result in neurotoxicity and inflammation.
Comparaison Avec Des Composés Similaires
Amyloid b-Protein (1-40): A longer fragment that includes the first 28 amino acids, also involved in plaque formation.
Amyloid b-Protein (1-42): An extended version with two additional amino acids, known for its higher propensity to form fibrils.
Amyloid b-Protein (25-35): A shorter fragment used in studies due to its high aggregation potential.
Uniqueness: Amyloid b-Protein (29-40) is unique due to its specific sequence, which contributes to its distinct aggregation behavior and interaction with other molecules. Its shorter length compared to other amyloid b-protein fragments makes it a valuable model for studying the fundamental aspects of amyloid aggregation and toxicity.
Activité Biologique
Amyloid β-protein (Aβ) is a crucial peptide implicated in the pathogenesis of Alzheimer's disease (AD). The segment Aβ(29-40), a specific fragment of the larger Aβ peptide, has garnered attention for its unique biological activities and potential role in neurodegenerative processes. This article explores the biological activity of Aβ(29-40), highlighting its interactions, effects on cellular mechanisms, and implications in Alzheimer's disease.
Overview of Amyloid β-Protein
Aβ is derived from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase enzymes. The most common forms of Aβ are Aβ40 and Aβ42, with Aβ42 being more amyloidogenic and associated with early plaque formation in AD. Aβ(29-40) is a truncated version that retains some biological activity but differs significantly in its aggregation properties compared to its longer counterparts.
Biological Activity of Aβ(29-40)
1. Structural Characteristics
Aβ(29-40) exhibits a distinct structural conformation that influences its biological activity. Studies using nuclear magnetic resonance (NMR) have shown that this fragment can adopt various conformations, impacting its interaction with cellular components and receptors .
2. Interaction with Cellular Receptors
Aβ(29-40) has been shown to interact with several neuronal receptors, leading to downstream signaling pathways that may contribute to neurotoxicity. For instance, it can activate pathways that generate reactive oxygen species (ROS), promoting oxidative stress in neurons . This oxidative stress is a critical factor in neuronal injury and death, commonly observed in AD.
3. Effects on Tau Phosphorylation
Research indicates that Aβ(29-40) may influence tau phosphorylation, an essential process in neurofibrillary tangle formation. Hyperphosphorylated tau is a hallmark of AD pathology. The peptide can enhance tau phosphorylation through activation of kinases such as GSK3β, thus contributing to neurodegeneration .
Case Studies and Research Findings
Case Study 1: Oligomerization and Toxicity
In a study examining the oligomerization of Aβ peptides, it was found that Aβ(29-40) can form oligomers that exhibit cytotoxic effects on neuronal cells. These oligomers were shown to disrupt cellular membranes, leading to increased calcium influx and subsequent cell death .
Case Study 2: In Vivo Models
Animal models have demonstrated that administration of Aβ(29-40) leads to cognitive deficits similar to those observed in AD. Mice injected with this peptide showed impaired memory performance on spatial navigation tasks, indicating its role in cognitive decline associated with amyloid pathology .
Comparative Analysis of Aβ Fragments
Fragment | Length (amino acids) | Aggregation Propensity | Neurotoxic Effects | Role in AD Pathology |
---|---|---|---|---|
Aβ(29-40) | 12 | Moderate | Yes | Contributes to tau hyperphosphorylation |
Aβ(40) | 40 | High | Moderate | Major component of plaques |
Aβ(42) | 42 | Very High | Yes | Early plaque formation |
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H88N12O13S/c1-15-28(11)40(61-48(72)41(29(12)16-2)60-42(66)30(13)54-33(62)20-50)46(70)53-23-35(64)55-32(19-24(3)4)44(68)56-31(17-18-75-14)43(67)58-37(25(5)6)45(69)52-21-34(63)51-22-36(65)57-38(26(7)8)47(71)59-39(27(9)10)49(73)74/h24-32,37-41H,15-23,50H2,1-14H3,(H,51,63)(H,52,69)(H,53,70)(H,54,62)(H,55,64)(H,56,68)(H,57,65)(H,58,67)(H,59,71)(H,60,66)(H,61,72)(H,73,74)/t28-,29-,30-,31-,32-,37-,38-,39-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRNMAKKYFYZMI-MXIVLKIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H88N12O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1085.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.